Benzo[b]thiophen-7-ylmethanamine hydrochloride
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Overview
Description
Benzo[b]thiophen-7-ylmethanamine hydrochloride is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with a methanamine group attached to the 7th position of the benzothiophene structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-7-ylmethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, leading to the formation of the benzothiophene core . The methanamine group can then be introduced through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-7-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzo[b]thiophen-7-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-7-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors or enzymes, leading to various biological effects. The benzothiophene core may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophen-3-ylmethanamine hydrochloride
- Benzo[b]thiophen-2-ylmethanamine hydrochloride
- Benzo[b]thiophen-4-ylmethanamine hydrochloride
Uniqueness
Benzo[b]thiophen-7-ylmethanamine hydrochloride is unique due to the specific position of the methanamine group on the benzothiophene ring. This positional difference can significantly impact its chemical reactivity, biological activity, and overall properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzothiophen-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXYLJUANPJYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)SC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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